2-Methyl-1-nitro-4-(2,3,3-trichloroprop-2-en-1-yl)benzene
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Overview
Description
2-Methyl-1-nitro-4-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) and a trichloropropenyl group attached to a benzene ring. It is a derivative of benzene, which is a fundamental structure in organic chemistry known for its stability and aromatic properties.
Preparation Methods
The synthesis of 2-Methyl-1-nitro-4-(2,3,3-trichloroprop-2-en-1-yl)benzene typically involves multiple stepsThe nitration process involves treating methylbenzene with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures .
Chemical Reactions Analysis
2-Methyl-1-nitro-4-(2,3,3-trichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Addition: The trichloropropenyl group can participate in addition reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-nitro-4-(2,3,3-trichloroprop-2-en-1-yl)benzene involves its interaction with various molecular targets. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The trichloropropenyl group may also participate in reactions that modify the compound’s activity and interactions .
Comparison with Similar Compounds
Similar compounds include other nitrobenzene derivatives such as 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene and 2-Methyl-1-nitro-4-(phenylsulfanyl)benzene . These compounds share the nitrobenzene core but differ in the substituents attached to the benzene ring. The unique combination of the nitro and trichloropropenyl groups in 2-Methyl-1-nitro-4-(2,3,3-trichloroprop-2-en-1-yl)benzene gives it distinct chemical and physical properties, making it valuable for specific applications .
Properties
CAS No. |
62798-84-9 |
---|---|
Molecular Formula |
C10H8Cl3NO2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
2-methyl-1-nitro-4-(2,3,3-trichloroprop-2-enyl)benzene |
InChI |
InChI=1S/C10H8Cl3NO2/c1-6-4-7(5-8(11)10(12)13)2-3-9(6)14(15)16/h2-4H,5H2,1H3 |
InChI Key |
DOIYVPDJIOPJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=C(Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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